molecular formula C15H11NO2 B2940797 4H-1-Benzopyran-4-one,2-amino-3-phenyl-(9CI) CAS No. 79429-63-3

4H-1-Benzopyran-4-one,2-amino-3-phenyl-(9CI)

Cat. No.: B2940797
CAS No.: 79429-63-3
M. Wt: 237.258
InChI Key: OJTUGZHBKIKBHZ-UHFFFAOYSA-N
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Description

4H-1-Benzopyran-4-one, 2-amino-3-phenyl-(9CI) is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound has a molecular formula of C15H11NO2 and is characterized by the presence of an amino group and a phenyl group attached to the benzopyran core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H-1-Benzopyran-4-one, 2-amino-3-phenyl-(9CI) typically involves multicomponent reactions. One common method is the condensation of aromatic aldehydes, malononitrile, and dimedone in the presence of a catalyst. For instance, amine-functionalized silica magnetic nanoparticles (ASMNPs) have been used as catalysts to achieve high yields under solvent-free conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as solvent-free reactions and the use of recyclable catalysts, are often employed to ensure environmentally friendly and cost-effective production.

Chemical Reactions Analysis

Types of Reactions: 4H-1-Benzopyran-4-one, 2-amino-3-phenyl-(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: The amino and phenyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under mild conditions.

Major Products: The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzopyrans.

Scientific Research Applications

4H-1-Benzopyran-4-one, 2-amino-3-phenyl-(9CI) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one, 2-amino-3-phenyl-(9CI) involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

4H-1-Benzopyran-4-one, 2-amino-3-phenyl-(9CI) can be compared with other benzopyran derivatives:

    Similar Compounds:

Uniqueness: The presence of both amino and phenyl groups in 4H-1-Benzopyran-4-one, 2-amino-3-phenyl-(9CI) enhances its biological activity and makes it a valuable compound for medicinal chemistry research.

Properties

IUPAC Name

2-amino-3-phenylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c16-15-13(10-6-2-1-3-7-10)14(17)11-8-4-5-9-12(11)18-15/h1-9H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJTUGZHBKIKBHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC3=CC=CC=C3C2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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